molecular formula C11H8O3 B3053761 5-(4-Methylphenyl)furan-2,3-dione CAS No. 55991-68-9

5-(4-Methylphenyl)furan-2,3-dione

Cat. No.: B3053761
CAS No.: 55991-68-9
M. Wt: 188.18 g/mol
InChI Key: QVBIZZYJVDREKG-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)furan-2,3-dione is a heterocyclic compound characterized by a furan ring substituted with a 4-methylphenyl group at the 5-position and a dione functionality at the 2,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)furan-2,3-dione typically involves the Paal-Knorr furan synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. One common method involves the reaction of p,p’-dimethyldibenzoylmethane with oxalyl chloride to yield the desired furan-2,3-dione derivative . The reaction conditions generally include:

    p,p’-dimethyldibenzoylmethane, oxalyl chloride

    Catalyst: Acid (e.g., hydrochloric acid)

    Solvent: Benzene or other suitable organic solvents

    Temperature: Room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)furan-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Reagents include amines (e.g., aniline, p-toluidine), solvents like benzene, and mild heating.

    Cycloaddition: Reagents include dienophiles, solvents like benzene or toluene, and varying temperatures depending on the specific reaction.

    Thermal Decomposition: Typically involves heating the compound in an inert atmosphere.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)furan-2,3-dione involves its reactivity as an electrophile due to the presence of the dione functionality. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of α-N-acyl-oxo-amide derivatives through nucleophilic addition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)furan-2,3-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the 4-methylphenyl group and the dione functionality at the 2,3-positions make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

5-(4-methylphenyl)furan-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7-2-4-8(5-3-7)10-6-9(12)11(13)14-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBIZZYJVDREKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365550
Record name 5-(4-methylphenyl)furan-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55991-68-9
Record name 5-(4-methylphenyl)furan-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
5-(4-Methylphenyl)furan-2,3-dione

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